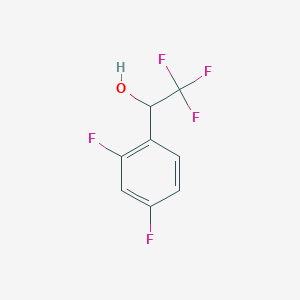

1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol

CAS No.: 910866-32-9

Cat. No.: VC13410275

Molecular Formula: C8H5F5O

Molecular Weight: 212.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910866-32-9 |

|---|---|

| Molecular Formula | C8H5F5O |

| Molecular Weight | 212.12 g/mol |

| IUPAC Name | 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol |

| Standard InChI | InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3,7,14H |

| Standard InChI Key | QBWJVZAJXYEFOE-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)F)C(C(F)(F)F)O |

| Canonical SMILES | C1=CC(=C(C=C1F)F)C(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Molecular Formula

The compound’s systematic name is 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanol, with the molecular formula C₈H₅F₅O and a molecular weight of 212.12 g/mol .

Structural Characteristics

The molecule consists of:

-

A 2,4-difluorophenyl group (aromatic ring with fluorine at positions 2 and 4).

-

A 2,2,2-trifluoroethyl alcohol moiety (-CF₃CH₂OH), which enhances acidity (pKa ≈ 12.4) compared to non-fluorinated alcohols .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 886371-05-7 | |

| InChI | InChI=1S/C8H5F5O/c9-4-1-2-5(6(10)3-4)7(14)8(11,12)13/h1-3H | |

| SMILES | C1=CC(=C(C=C1F)F)C(CO)(F)F | |

| Refractive Index | 1.488 (estimated) |

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized via catalytic hydrogenation or hydride reduction of its ketone precursor, 1-(2,4-difluorophenyl)-2,2,2-trifluoroethanone (CAS: 886371-05-7) .

Reduction of Trifluoroethanone

-

Co-catalyst: Aliphatic tertiary amines (e.g., triethylamine) .

-

Conditions: Hydrogen pressure (29–48 bar), 175°C, 80–110 minutes .

Alternative Methods

-

Grignard Reaction: Reaction of 2,4-difluorophenylmagnesium bromide with trifluoroacetaldehyde.

-

Hydrogenolysis: Using fluoral hydrate derivatives in trifluoroethanol solvent .

Table 2: Synthesis Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | Ni/TEA | 175 | >95 | |

| Grignard Reaction | - | 25 | 70–80 |

Physicochemical Properties

Physical Properties

-

Density: ~1.506 g/cm³ (analogous to 2',4'-dichloro-2,2,2-trifluoroacetophenone) .

-

Boiling Point: Estimated 229–235°C (extrapolated from chlorinated analogs) .

-

Solubility: Miscible with polar solvents (e.g., ethanol, acetone); immiscible with alkanes .

Chemical Reactivity

-

Acidity: Enhanced acidity due to -CF₃ group (pKa ≈ 12.4 vs. ~16 for ethanol) .

-

Hydrogen Bonding: Forms stable complexes with Lewis bases (e.g., THF, pyridine) .

-

Oxidation: Yields trifluoroacetic acid derivatives under strong oxidizing conditions .

Applications

Pharmaceutical Intermediate

-

Drug Synthesis: Precursor for fluorinated anesthetics (e.g., analogs of isoflurane) .

-

Enzyme Inhibition: Competitively inhibits alcohol dehydrogenase (Ki ≈ 10⁻⁴ M) .

Biochemical Research

-

Protein Stabilization: Stabilizes α-helix and β-sheet conformations in peptides at 20–30% v/v .

-

Solvent for NMR: Enhances solubility of hydrophobic peptides in aqueous mixtures .

Industrial Uses

-

Fluorous Chemistry: Acts as a co-solvent in biphasic systems for fluorocarbon synthesis .

-

Polymer Processing: Solvent for fluorinated nylons and resins .

Table 3: Application Overview

Comparative Analysis with Analogues

Structural Analogues

-

1-(3-Fluorophenyl)-2,2,2-trifluoroethanol: Lower log P (2.64) due to reduced fluorine content.

-

1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol: Higher density (1.58 g/cm³) and toxicity .

Table 4: Analogue Comparison

| Compound | log P | Boiling Point (°C) | Key Use |

|---|---|---|---|

| 1-(2,4-Difluorophenyl)-2,2,2-TFE | 2.94 | 229–235 | Drug synthesis |

| 1-(3-Fluorophenyl)-2,2,2-TFE | 2.64 | 218–225 | Enzyme studies |

| 2,2,2-Trifluoroethanol | 1.07 | 74 | Solvent |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume